Pyruvamide

Descripción general

Descripción

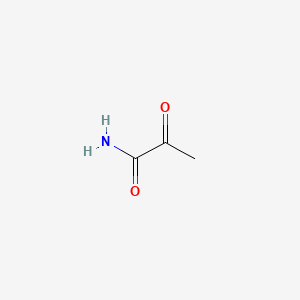

La piruvamida, también conocida como 2-oxopropanamida, es un compuesto orgánico perteneciente a la clase de amidas de ácidos carboxílicos primarios. Tiene la fórmula química C₃H₅NO₂ y se caracteriza por la presencia de un grupo carbonilo (C=O) y un grupo amida (NH₂) unidos a una cadena de dos carbonos. La piruvamida es una molécula pequeña con una importancia significativa en varios procesos bioquímicos e industriales .

Mecanismo De Acción

El mecanismo de acción de la piruvamida implica su interacción con varias enzimas y vías metabólicas. La piruvamida puede actuar como sustrato para enzimas como la piruvato descarboxilasa, que cataliza su conversión a acetaldehído y dióxido de carbono. Esta reacción depende de cofactores como el difosfato de tiamina y los iones magnesio . La piruvamida también participa en reacciones redox, donde puede oxidarse o reducirse, influyendo en el metabolismo celular y la producción de energía .

Compuestos similares:

Ácido pirúvico: Similar a la piruvamida, pero con un grupo ácido carboxílico en lugar de un grupo amida.

Alanina: Un aminoácido que se puede derivar de la reducción de la piruvamida.

Lactamida: Un derivado amida del ácido láctico, estructuralmente similar a la piruvamida.

Singularidad: La piruvamida es única debido a su doble funcionalidad como amida y cetona. Esto le permite participar en una variedad de reacciones químicas y vías metabólicas, lo que la convierte en un compuesto versátil tanto en investigación como en aplicaciones industriales .

Análisis Bioquímico

Biochemical Properties

Pyruvamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with pyruvate decarboxylase, an enzyme responsible for the non-oxidative decarboxylation of pyruvate to acetaldehyde and carbon dioxide . This compound acts as an activator for pyruvate decarboxylase, enhancing its catalytic efficiency. The interaction between this compound and pyruvate decarboxylase involves binding at the enzyme’s active site, facilitated by cofactors such as thiamine diphosphate and magnesium ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the activity of key metabolic enzymes, leading to alterations in metabolic flux. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to metabolic changes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of pyruvate decarboxylase, stabilizing the enzyme-substrate complex and enhancing the enzyme’s catalytic activity . This interaction is mediated by thiamine diphosphate and magnesium ions, which are essential cofactors for the enzyme’s function. Additionally, this compound can modulate the activity of other enzymes and regulatory proteins, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in metabolic flux and gene expression . The stability of this compound can be influenced by factors such as temperature, pH, and the presence of other biomolecules .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic activity and improve cellular function. At high doses, this compound can have toxic effects, leading to cellular damage and impaired function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity. It is important to carefully control the dosage of this compound in experimental settings to avoid adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate decarboxylase and pyruvate dehydrogenase, influencing the conversion of pyruvate to acetyl-CoA and other metabolites . This compound can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production . The involvement of this compound in these pathways highlights its importance in cellular metabolism and energy homeostasis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can localize to specific compartments, such as the mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound can localize to the mitochondria, where it interacts with enzymes involved in energy production and metabolic regulation . The localization of this compound within cells can influence its effectiveness and the nature of its biochemical interactions .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La piruvamida se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de piruvato de sodio con cloruro de tionilo u oxalilo para producir cloruro de piruvilo, que luego se hace reaccionar con amoníaco para producir piruvamida . Las condiciones de reacción típicamente implican bajas temperaturas y disolventes anhidros para evitar la hidrólisis de los intermediarios.

Métodos de producción industrial: En entornos industriales, la piruvamida se produce utilizando rutas sintéticas similares, pero a mayor escala. El proceso implica el control cuidadoso de los parámetros de reacción para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados ayuda a optimizar el proceso de producción y reducir los costos .

Análisis De Reacciones Químicas

Tipos de reacciones: La piruvamida sufre varias reacciones químicas, que incluyen:

Oxidación: La piruvamida se puede oxidar para formar ácido pirúvico.

Reducción: Se puede reducir para formar alanina u otros aminoácidos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Se pueden utilizar nucleófilos como aminas o alcoholes en condiciones básicas o ácidas.

Productos principales:

Oxidación: Ácido pirúvico.

Reducción: Alanina.

Sustitución: Varias amidas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

La piruvamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en varias reacciones químicas.

Biología: La piruvamida está involucrada en las vías metabólicas y se utiliza en estudios relacionados con la catálisis enzimática y la regulación metabólica.

Medicina: Tiene posibles aplicaciones terapéuticas, incluido su uso como precursor para la síntesis de fármacos y en el estudio de trastornos metabólicos.

Industria: La piruvamida se utiliza en la producción de polímeros, resinas y otros productos químicos industriales.

Comparación Con Compuestos Similares

Pyruvic Acid: Similar to pyruvamide but with a carboxylic acid group instead of an amide group.

Alanine: An amino acid that can be derived from the reduction of this compound.

Lactamide: An amide derivative of lactic acid, structurally similar to this compound.

Uniqueness: this compound is unique due to its dual functionality as both an amide and a ketone. This allows it to participate in a variety of chemical reactions and metabolic pathways, making it a versatile compound in both research and industrial applications .

Propiedades

IUPAC Name |

2-oxopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(5)3(4)6/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOLWERNILTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90212433 | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

631-66-3 | |

| Record name | Pyruvamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03578 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NSC349134 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyruvamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRUVAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4O9E1R444 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

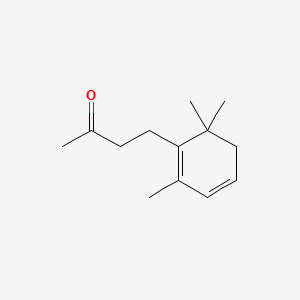

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1s,2s)-1,2-Dihydrobenzo[c]phenanthrene-1,2-diol](/img/structure/B1210125.png)

![2-[2-(Methylamino)-2-(3-methylthiophen-2-yl)ethyl]aniline](/img/structure/B1210139.png)